1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
- A study conducted by Bargavi et al. (2021) focused on synthesizing isatin derivatives, including compounds similar to 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one. They used spectroscopic methods and single-crystal X-ray diffraction for structural analysis. Additionally, they evaluated quantum chemical parameters such as orbital energies and electrophilicity index, and performed druglikeness and bioactivity score calculations (Bargavi, Gouthaman, Sugunalakshmi, & Lakshmi, 2021).
Medicinal Chemistry and Biological Activity
- Vuram et al. (2015) described a method for synthesizing a range of indolyl-indolin-2-ones, which are structurally related to the compound . They highlighted the efficiency of their method in producing these compounds, which can be useful in medicinal chemistry (Vuram, Kabilan, & Chadha, 2015).
Potential Antimicrobial Properties
- Research by Blanchard, Cameron, and Jha (2013) explored the synthesis of indolin-2-one-based enol-ethers, starting from 2-hydroxyindole-3-carboxaldehydes. These compounds could serve as precursors for further chemical modifications, potentially leading to substances with biological activities, including antimicrobial properties (Blanchard, Cameron, & Jha, 2013).
Development of Spiro Heterocyclic Systems
- Abdel-ghany et al. (2000) reported the synthesis of new spiro heterocyclic systems derived from 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, which is structurally related to the compound of interest. These novel systems could have implications in the development of new chemical entities for various applications (Abdel-ghany, Khodairy, & Moustafa, 2000).
Anticancer and Antimicrobial Activities
- Bikshapathi et al. (2017) synthesized a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins and evaluated them for in vitro cytotoxic and antibacterial activities. This research suggests potential applications of similar compounds in the fields of cancer and infectious diseases (Bikshapathi et al., 2017).
Novel Synthesis Methods
- Wen et al. (2017) developed an efficient approach for synthesizing 2-hydroxy-indolin-3-ones, using a novel oxidative cyclization process. This research contributes to the advancement of synthetic methodologies for producing indolin-3-one derivatives, which could have diverse applications (Wen et al., 2017).
Potential Anti-HIV Activity
- Chander et al. (2018) designed and synthesized compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus, demonstrating promising activity against HIV-1. This indicates the potential of similar compounds in antiviral research (Chander, Tang, Penta, Wang, Bhagwat, Vanthuyne, Albalat, Patel, Sankpal, Zheng, & Sankaranarayanan, 2018).
properties
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMHWFLOJFNQIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3OCC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.